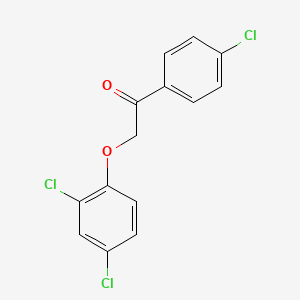
1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone is a chemical compound known for its unique structure and properties It consists of a chlorophenyl group and a dichlorophenoxy group connected by an ethanone linkage
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenol in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)ethanol: This compound is the reduced form of the ethanone and has different reactivity and applications.
4-Chlorobenzoyl chloride: A precursor in the synthesis of the ethanone, it has its own set of reactions and uses.
2,4-Dichlorophenol: Another precursor, it is used in various industrial and research applications.
Propiedades
| 64009-06-9 | |
Fórmula molecular |
C14H9Cl3O2 |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)ethanone |
InChI |
InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)13(18)8-19-14-6-5-11(16)7-12(14)17/h1-7H,8H2 |
Clave InChI |
MSWAMVHTGLMXJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
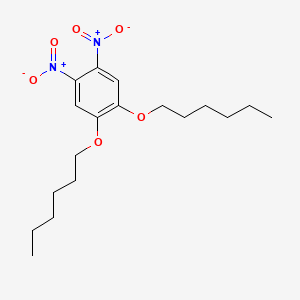
![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)
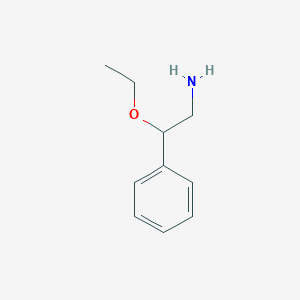

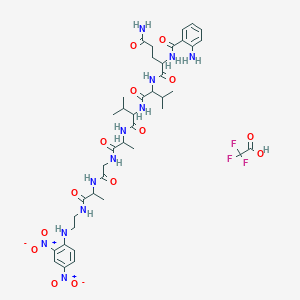
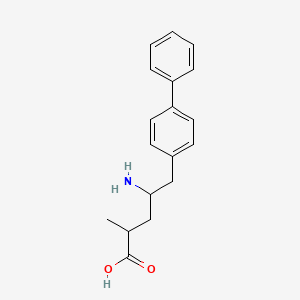

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)

![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)
